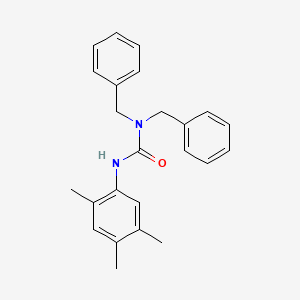
N,N-Dibenzyl-N'-(2,4,5-trimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea: is an organic compound characterized by the presence of two benzyl groups and a trimethylphenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2,4,5-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.
科学研究应用
Chemistry: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multistep synthesis protocols.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in studies involving enzyme inhibition or protein binding.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may be explored for its potential therapeutic properties, including anticancer, antibacterial, or antiviral activities.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
作用机制
The mechanism of action of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
N,N-Dibenzylurea: Similar structure but lacks the trimethylphenyl group.
N,N-Dibenzyl-N’-phenylurea: Similar structure but with a phenyl group instead of a trimethylphenyl group.
Uniqueness: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
属性
CAS 编号 |
86764-36-5 |
|---|---|
分子式 |
C24H26N2O |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-18-14-20(3)23(15-19(18)2)25-24(27)26(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI 键 |
CRIIESGQQIOAON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















